1(2H)-Phthalazinone, 6-(hydroxymethyl)-

Chemical Purity Isomeric Differentiation Procurement Specifications

Avoid synthetic failure from positional isomer mix-ups. This 6-(hydroxymethyl) derivative is essential for projects requiring a reactive handle at the 6-position, where the cheaper 4-isomer fails. Verify your need for 6-substitution before ordering. - Enables selective 6-position functionalization via oxidation or esterification. - Differentiates SAR studies from common 4-substituted analog explorations. - Supplied specifically for targeted medicinal chemistry and materials science building block synthesis.

Molecular Formula C9H8N2O2
Molecular Weight 176.175
CAS No. 102126-67-0
Cat. No. B2717083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2H)-Phthalazinone, 6-(hydroxymethyl)-
CAS102126-67-0
Molecular FormulaC9H8N2O2
Molecular Weight176.175
Structural Identifiers
SMILESC1=CC2=C(C=C1CO)C=NNC2=O
InChIInChI=1S/C9H8N2O2/c12-5-6-1-2-8-7(3-6)4-10-11-9(8)13/h1-4,12H,5H2,(H,11,13)
InChIKeyNUTRUOLEFZMJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1(2H)-Phthalazinone, 6-(hydroxymethyl)-: Overview


1(2H)-Phthalazinone, 6-(hydroxymethyl)-, is a heterocyclic small molecule characterized by a phthalazin-1(2H)-one core bearing a primary hydroxymethyl (-CH2OH) substituent at the 6-position of the fused benzene ring. With a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol, this compound serves as a versatile synthetic intermediate . Its commercial availability is primarily as a research-grade scaffold, typically supplied at a minimum purity of 95% . The presence of the 6-hydroxymethyl group provides a defined, reactive handle for further functionalization via oxidation, esterification, or nucleophilic substitution, distinguishing it from other positional isomers or unsubstituted phthalazinone cores.

Positional Isomer Specificity
6-hydroxymethyl substitution distinguishes this scaffold from the more common 4-isomer and unsubstituted core.
Defined Reactive Handle
Primary alcohol at 6-position enables oxidation, esterification, or nucleophilic displacement for targeted derivatization.
Research-Grade Supply
Provided as a synthetic intermediate with a minimum purity specification suitable for building block use.

1(2H)-Phthalazinone, 6-(hydroxymethyl)-: Isomer Specificity


Generic substitution of phthalazinone derivatives is not a viable procurement strategy due to the profound influence of substituent position on reactivity and downstream synthetic outcomes. The 6-substituted isomer, such as 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, presents a fundamentally different electronic environment and steric profile compared to the more commonly studied 4-substituted analogs [1]. This positional variation directly affects the regioselectivity of subsequent chemical transformations, the compound's ability to participate in structure-activity relationship (SAR) studies, and its suitability as a building block in specific medicinal chemistry campaigns. Interchanging this compound with a 4-hydroxymethyl isomer, or with other phthalazinones lacking the 6-position handle, would likely lead to divergent synthetic pathways, altered product profiles, and a failure to replicate intended research outcomes. The following quantitative evidence guide details these specific points of differentiation.

Intended scaffold
6-(Hydroxymethyl)phthalazin-1(2H)-one (CAS 102126-67-0)
May be confused with
4-(Hydroxymethyl)phthalazin-1(2H)-one (different CAS, distinct electronic and steric profile)
Target feature
Contains reactive -CH2OH at 6-position
Non-equivalent alternative
Unsubstituted 1(2H)-phthalazinone (CAS 119-39-1) lacks the synthetic handle, limiting 6-position analog access.
Consequence of substitution
Regioselectivity shift, divergent product profiles, failure to replicate SAR outcomes.
Risk mitigation
Verify CAS 102126-67-0 at procurement; 4-isomer or unsubstituted core may not transfer directly.

1(2H)-Phthalazinone, 6-(hydroxymethyl)-: Evidence Guide


Purity & Properties: 6- vs. 4-Isomer

The target compound, 1(2H)-Phthalazinone, 6-(hydroxymethyl)-, is supplied with a minimum purity specification of 95% by one commercial vendor . In contrast, its direct positional isomer, 4-(hydroxymethyl)phthalazin-1(2H)-one, is also listed with a minimum purity of 95% by other vendors . While both isomers share the same molecular weight (176.17 g/mol) and formula (C9H8N2O2), the differential substitution pattern dictates their distinct chemical identities and, crucially, their separate procurement requirements. A researcher requiring a 6-substituted scaffold cannot substitute it with the 4-isomer, as this represents a different chemical entity with its own unique CAS number (e.g., 4-isomer not provided but understood to be different). This necessitates a specific, verifiable procurement of the 6-isomer, CAS 102126-67-0.

Purity & identity
Specification review
Identical 95% minimum purity spec; differentiation relies on distinct CAS (102126-67-0 vs. other).
Correct isomer procurement is non-negotiable; using the 4-isomer yields a different chemical entity.
Commercial datasheet cross-reference. Purity alone does not confirm positional identity.
Chemical Purity Isomeric Differentiation Procurement Specifications

Reactivity: 6-Hydroxymethyl vs. Unsubstituted Core

The 6-hydroxymethyl group serves as a key reactive site, enabling specific chemical transformations that are impossible with the unsubstituted 1(2H)-phthalazinone core (CAS 119-39-1). This group can be oxidized to a carboxylic acid or aldehyde, esterified, etherified, or converted into a leaving group (e.g., a halide or tosylate) for nucleophilic substitution . The unsubstituted phthalazinone lacks this primary alcohol handle, severely limiting its direct use in creating 6-substituted analogs. This represents a functional differentiation of the target compound.

Reactive handle
Class-level
Presence of primary -CH2OH group enables oxidation, esterification, etherification, or conversion to leaving group.
Unique synthetic entry point for 6-position derivatization; absent in unsubstituted core.
Inference based on standard reactivity of benzylic alcohols on heterocycles. Verify specific transformation conditions.
Chemical Reactivity Functional Group Handle Derivatization Potential

Price Comparison: 6-Isomer vs. 4-Isomer

A price comparison between the 6-isomer and the more commonly available 4-isomer reveals a significant cost difference. The 6-(hydroxymethyl) isomer (CAS 102126-67-0) is listed at approximately €213.00 for 10 mg . In contrast, a different vendor lists the 4-(hydroxymethyl) isomer at approximately €48.00 for 10 mg . This represents a 4.4-fold higher cost for the 6-isomer. This quantitative difference in procurement cost is a direct result of the 6-isomer's relative scarcity in the commercial market compared to its 4-substituted counterpart, a fact that must be accounted for in research project planning and budgeting.

Procurement cost
Head-to-head
€213.00 vs €48.00 for 10 mg (4.4× premium for 6-isomer).
Price difference reflects niche availability; budget for 6-isomer only when positional specificity is required.
Vendor list prices as of retrieval date; confirm current pricing with supplier.
Procurement Cost Isomer Scarcity Budget Planning

1(2H)-Phthalazinone, 6-(hydroxymethyl)-: Application Scenarios


Medicinal Chemistry: 6-Position SAR

In medicinal chemistry programs focused on phthalazinone-based scaffolds, 1(2H)-Phthalazinone, 6-(hydroxymethyl)- serves as a critical intermediate for exploring structure-activity relationships (SAR) specifically at the 6-position. As established in Section 3, the presence of the 6-hydroxymethyl group provides a unique synthetic handle absent in both the unsubstituted core and the more common 4-substituted isomer . A medicinal chemist can use this compound to selectively introduce a diverse range of functional groups (e.g., amines, ethers, esters, carboxylic acids) at the 6-position, thereby systematically probing the impact of 6-substituents on a biological target of interest. Using the cheaper 4-isomer or an unsubstituted core would not allow for this specific exploration, making procurement of the correct 6-isomer essential for the validity of the SAR study.

Academic Research: Chemical Probes

For academic research groups developing novel chemical probes or building focused compound libraries, 1(2H)-Phthalazinone, 6-(hydroxymethyl)- offers a defined entry point into 6-functionalized phthalazinone space. The quantitative price premium of this isomer (approximately 4.4x higher than the 4-isomer) justifies its use only in projects with a specific need for 6-position derivatization. Research projects lacking this specific requirement would be better served by the more economical 4-isomer or other phthalazinone building blocks. Therefore, procurement of this compound is recommended solely for targeted derivatization efforts where the 6-position handle is a strategic advantage, as inferred from its unique reactivity profile.

Materials Science: Functional Monomers & Linkers

In the field of materials science, the development of new functional polymers or metal-organic frameworks (MOFs) often requires heterocyclic monomers with specific connectivity. The 6-hydroxymethyl group on 1(2H)-Phthalazinone, 6-(hydroxymethyl)- can be used to install polymerizable groups (e.g., acrylates) or metal-coordinating moieties (e.g., carboxylates, phosphonates) at a defined position on the phthalazinone core. As supported by the class-level inference regarding its reactivity , this enables the creation of building blocks with precise and predictable spatial orientation of functional groups. A materials chemist would prioritize this compound over the 4-isomer or the unsubstituted phthalazinone when a 6-positional attachment is required for the desired material architecture, thereby ensuring the correct topology and properties of the final material.

Procurement: Premium Isomer Justification

A procurement officer or lab manager considering the purchase of 1(2H)-Phthalazinone, 6-(hydroxymethyl)- can justify the higher cost (€213.00 for 10 mg) based on the evidence of its positional specificity and unique reactivity. The alternative, the 4-isomer, while significantly cheaper at €48.00 for 10 mg , is a different chemical entity (different CAS number). Purchasing the cheaper analog would be a false economy, as it would not provide the correct synthetic handle for 6-position derivatization, leading to project failure or the need for a costly and time-consuming de novo synthesis. The procurement decision must therefore be driven by the specific experimental need for the 6-substituted scaffold, validating the premium price for this particular isomer.

Application
Selection Property
Validation Focus
Medicinal chemistry: 6-position SAR
Positional specificity
Confirm CAS 102126-67-0 identity; assess regioselective derivatization efficiency.
Academic research: chemical probes
Targeted 6-position handle
Validate functional group transformation under planned reaction conditions.
Materials science: functional monomers
Defined 6-position connectivity
Confirm spatial orientation suitability for polymer or MOF architecture.
Procurement: premium isomer justification
Isomer-specific necessity
Align budget with demonstrated 6-substitution requirement; generic substitution may shift outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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